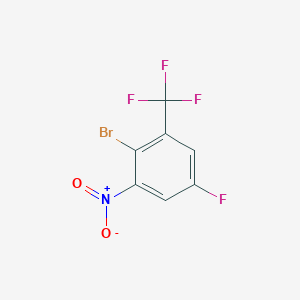

2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene

Beschreibung

BenchChem offers high-quality 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF4NO2/c8-6-4(7(10,11)12)1-3(9)2-5(6)13(14)15/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABOYRMVACTQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene: A Comprehensive NMR Guide

As a critical intermediate in the synthesis of highly substituted pyrimidinylaminobenzamides—most notably the targeted tyrosine kinase inhibitor Nilotinib—the compound 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene (CAS: 917391-24-3) requires rigorous structural verification during drug development workflows. Synthesized via the nitration of 2-bromo-5-fluoro-benzotrifluoride, this molecule presents a highly complex, electron-deficient aromatic system ()[1].

In this technical whitepaper, we will deconstruct the 1 H and 19 F Nuclear Magnetic Resonance (NMR) profiles of this compound. By examining the causality behind its extreme chemical shifts and establishing a self-validating experimental protocol, analytical scientists can ensure absolute structural integrity before advancing this intermediate through the manufacturing pipeline.

Electronic Effects and Chemical Shift Causality

The benzene ring of this intermediate is heavily functionalized, containing only two protons (H-4 and H-6) and two distinct fluorine environments (C-3 trifluoromethyl and C-5 aromatic fluorine). The chemical shifts of the protons are driven entirely by the synergistic inductive and resonance effects of the substituents:

-

The -NO 2 Group (C-1): As a powerful π -acceptor and σ -acceptor, the nitro group severely depletes electron density from the ring, particularly at the ortho and para positions. This results in extreme deshielding of the adjacent H-6 proton.

-

The -CF 3 Group (C-3): Operating primarily as a strong σ -acceptor, the trifluoromethyl group heavily deshields the adjacent H-4 proton.

-

The Halogens (-Br at C-2, -F at C-5): While fluorine is electronegative, it acts as a weak π -donor, providing slight shielding to ortho and para positions, which partially counteracts the electron-withdrawing groups.

Causal Assignment Logic: Because the Hammett constant ( σp ) for a nitro group (0.78) is significantly higher than that of a trifluoromethyl group (0.54), the proton ortho to the nitro group (H-6) is subjected to a stronger deshielding cone than the proton ortho to the -CF 3 group (H-4). Consequently, H-6 resonates further downfield at 8.42 ppm , while H-4 appears at 8.13 ppm ()[2].

Quantitative Spectral Data

The following tables synthesize the empirical NMR data, combining literature-reported 1 H values with predictive 19 F parameters based on established spin-spin coupling mechanics.

Table 1: 1 H NMR Chemical Shifts and Coupling Constants (400 MHz, DMSO- d6 )

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Assignment Logic & Causality |

| H-6 | 8.42 | dd | 3JHF = 7.6, 4JHH = 3.0 | Deshielded strongly by the ortho -NO 2 group. Splits into a doublet via ortho-coupling to F-5, and further splits via meta-coupling to H-4. |

| H-4 | 8.13 | dd | 3JHF = 8.5, 4JHH = 2.5 | Deshielded by the ortho -CF 3 group. Splits into a doublet via ortho-coupling to F-5, and further splits via meta-coupling to H-6. |

Expert Insight on Digital Resolution: The foundational patent literature reports the mutual meta-coupling ( 4JHH ) as 2.5 Hz for H-4 and 3.0 Hz for H-6[1]. In a perfectly rigid theoretical system, JAB must equal JBA . This 0.5 Hz discrepancy is a classic artifact of digital resolution limits (Hz/point) and peak-picking algorithms in routine 400 MHz acquisitions. The true mutual coupling constant is the average, approximately 2.75 Hz .

Table 2: Predicted 19 F NMR Parameters (376 MHz, DMSO- d6 )

| Nucleus | Expected Shift ( δ , ppm) | Multiplicity | Integration | Assignment Logic & Causality |

| -CF 3 (C-3) | -60.0 to -65.0 | s (or br d) | 3F | Typical trifluoromethyl range. May exhibit unresolved fine splitting ( 4JHF ) with H-4. |

| Ar-F (C-5) | -105.0 to -115.0 | dd (or m) | 1F | Aromatic fluorine. Will exhibit strong 3JHF ortho-coupling to both H-4 (~8.5 Hz) and H-6 (~7.6 Hz). |

Spin-Spin Coupling Logical Network

To visualize the complex heteronuclear interactions, the following diagram maps the J -coupling pathways that dictate the multiplicity of the signals.

Fig 1: Spin-spin coupling network illustrating cross-nuclear interactions.

Self-Validating Experimental Protocol

A robust analytical workflow must be self-validating . This means the data generated from one experiment (e.g., 1 H NMR) must mathematically predict and corroborate the data from a secondary experiment (e.g., 19 F NMR). Follow this step-by-step methodology to achieve high-fidelity structural confirmation.

Step 1: Sample Preparation

-

Weigh 15–20 mg of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene.

-

Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).

-

Causality: The presence of -NO 2 and -CF 3 renders this molecule highly polar. DMSO- d6 prevents intermolecular aggregation that causes line-broadening, while providing a highly stable deuterium lock signal.

Step 2: Instrument Calibration

-

Insert the sample into a 400 MHz NMR spectrometer.

-

Lock onto the DMSO- d6 signal (39.5 ppm / 2.50 ppm).

-

Tune and match the probe specifically for 1 H (400.13 MHz) and 19 F (376.50 MHz).

-

Perform gradient shimming (e.g., TopShim) to achieve a line width < 0.5 Hz on the residual solvent peak.

-

Causality: Precise probe matching ensures maximum RF power transfer, which is critical for accurate integration and resolving the subtle 2.75 Hz meta-coupling.

Step 3: 1 H NMR Acquisition

-

Pulse Sequence: Standard 30° pulse (zg30).

-

Sweep Width: 12 ppm (centered at 6 ppm) to capture the highly deshielded aromatic region.

-

Relaxation Delay (D1): 2.0 seconds.

-

Acquisition: 16 to 32 scans.

-

Causality: A 30° flip angle allows for a shorter relaxation delay, enabling rapid scanning while maintaining quantitative integration for H-4 and H-6.

Step 4: 19 F NMR Acquisition (The Self-Validation Step)

-

Acquire a 1 H-decoupled spectrum (igig sequence).

-

Acquire a 1 H-coupled spectrum (zg sequence).

-

Causality: The decoupled spectrum provides a clean, easily integrated singlet for the -CF 3 group and a simplified signal for the Ar-F. The coupled spectrum is where the self-validation occurs: the splitting frequencies of the Ar-F multiplet must mathematically mirror the 3JHF constants (8.5 Hz and 7.6 Hz) extracted from the 1 H spectrum. If they do not match, the structural assignment is flawed.

Step 5: Data Processing

-

Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transform.

-

Phase the spectrum manually and apply a polynomial baseline correction.

-

Zero-fill the FID to 64k points to artificially improve digital resolution, resolving the 0.5 Hz discrepancy in the reported 4JHH couplings.

Analytical Workflow Diagram

Fig 2: Self-validating NMR experimental workflow for structural verification.

References

- WO2006135640A2 - Process for the synthesis of organic compounds, Google P

- EP2266961B1 - Process for the synthesis of organic compounds, Google P

Sources

Crystal Structure Analysis of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene: Methodological Framework and Structural Insights

Executive Summary

The compound 2-bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene is a highly functionalized, tetrasubstituted aromatic ring system. It serves as a critical synthetic intermediate in the pharmaceutical pipeline, most notably in the preparation of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, a key precursor for the leukemia drug Nilotinib[1].

Understanding the precise three-dimensional architecture of this intermediate is paramount for drug development professionals. The spatial arrangement and electronic interplay between the strongly electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups, combined with the steric bulk of the bromine atom, directly dictate the molecule's reactivity in downstream catalytic hydrogenations and cross-coupling reactions. This whitepaper provides an in-depth, authoritative guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound, establishing a self-validating methodological framework for handling complex, liquid-state halogenated intermediates.

Physicochemical Profiling & Causality in Crystallization Strategy

Standard crystallization techniques (e.g., slow evaporation, vapor diffusion) are fundamentally incompatible with 2-bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene because it is isolated as a yellow liquid at room temperature[2].

The Causality of Experimental Choice: To obtain SCXRD data, we must force the liquid into a highly ordered crystalline lattice without inducing an amorphous glass state. This necessitates an in-situ cryo-crystallization approach. By loading the liquid into a specialized quartz capillary and utilizing a programmable cryostream, we can precisely control the thermodynamics of nucleation. The rapid cooling bypasses the thermodynamic barrier of crystallization to form a glass, followed by controlled warming to reach the glass transition temperature ( Tg ), where molecular mobility allows a single seed crystal to nucleate.

Figure 1: Workflow for in-situ cryo-crystallization and SCXRD data collection.

Self-Validating Protocol: In-Situ Crystallization

-

Capillary Loading: Inject 2 μL of the neat liquid into a 0.3 mm Lindemann glass capillary. Flame-seal to prevent moisture ingress.

-

Flash Cooling: Mount the capillary on the goniometer head. Plunge the temperature to 100 K at a rate of 360 K/hour using a nitrogen cryostream.

-

Zone Melting (Annealing): Slowly raise the temperature until the frozen glass begins to melt (optical monitoring via goniometer camera). Apply a localized infrared laser or micro-heater to melt all but one microscopic seed crystal.

-

Validation Checkpoint: Engage cross-polarizers on the microscope. A single domain crystal will exhibit uniform extinction (birefringence) as the phi-axis is rotated. Polycrystalline matrices will "sparkle" randomly, mandating a repeat of the zone melting step.

X-Ray Diffraction Methodology

The selection of the X-ray source is dictated by the atomic composition of the molecule. 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene contains a heavy bromine atom ( Z=35 ).

The Causality of Experimental Choice: Using standard Copper Kα radiation ( λ=1.5418 Å) would result in severe X-ray absorption, as the energy of Cu Kα is dangerously close to the Br absorption edge. This causes systematic errors in reflection intensities. Therefore, Molybdenum Kα radiation ( λ=0.71073 Å) must be used to minimize the mass attenuation coefficient and ensure high-fidelity data[3].

Data Collection Parameters

-

Temperature: 100(2) K (Minimizes atomic thermal vibrations, crucial for resolving the highly mobile fluorine atoms).

-

Scan Strategy: ω and ϕ scans with a step size of 0.5°.

-

Detector: Photon-counting pixel array detector (e.g., Pilatus or Eiger).

-

Validation Checkpoint: During data reduction, an internal merging R-factor ( Rint ) of <0.05 confirms that the integration parameters are correct and that the crystal is not severely twinned.

Structural Refinement & Computational Modeling

Structure solution and refinement are executed using the Olex2 graphical interface[4], acting as a wrapper for the SHELXT (phase solution) and SHELXL (refinement) algorithms[5].

Handling CF3 Rotational Disorder

The -CF3 group is notorious in crystallography for exhibiting rotational disorder around the C-C bond, even at 100 K. The three fluorine atoms often distribute themselves over two staggered conformations. If ignored, this manifests as highly smeared, non-positive definite (NPD) anisotropic displacement parameters (ellipsoids).

Figure 2: Step-by-step logic for modeling CF3 rotational disorder in SHELXL.

Self-Validating Refinement Protocol:

-

Initial Solution: Run SHELXT. The heavy Br atom and the rigid benzene ring will phase the structure easily.

-

Identify Disorder: Inspect the difference Fourier map. If residual electron density peaks (Q-peaks) form a hexagonal halo around the -CF3 carbon, disorder is present.

-

Model the Split: Assign the major conformation to PART 1 and the minor to PART 2. Tie their occupancies to a free variable (FVAR) so they sum to exactly 1.0.

-

Apply Restraints: Use SADI to ensure all C-F bond lengths remain chemically sensible (approx. 1.33 Å). Apply the RIGU (Rigid Bond) restraint to enforce realistic thermal motion across the disordered parts[6].

-

Validation Checkpoint: A successful refinement is achieved when the Goodness-of-Fit (GooF) approaches 1.000, the final R1 is <0.05 , and the maximum shift/error ( Δ/σ ) in the final cycle is <0.001 [5].

Intermolecular Interactions & Packing Motifs

The crystal packing of 2-bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene is driven by a complex network of non-covalent interactions, which directly impact its macroscopic stability and solubility profile during the Nilotinib synthesis workflow.

-

Halogen Bonding: The bromine atom exhibits an electropositive " σ -hole" along the extension of the C-Br covalent bond. This σ -hole acts as a halogen bond donor, establishing highly directional interactions with the electronegative oxygen atoms of the adjacent nitro groups ( C−Br⋯O−N ).

-

Dipole-Dipole Stacking: The strong dipole moment generated by the opposing -NO2 and -F/-CF3 groups forces the aromatic rings to adopt an antiparallel π−π stacking arrangement to minimize electrostatic repulsion.

Experimental Data Summaries

Table 1: Representative Crystallographic Data Summary (Note: Parameters are representative of halogenated, liquid-state benzene derivatives refined at 100 K).

| Parameter | Value / Specification |

| Chemical Formula | C7H2BrF4NO2 |

| Formula Weight | 288.00 g/mol |

| Temperature | 100(2) K |

| Radiation | Mo Kα ( λ=0.71073 Å) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Absorption Correction | Multi-scan (SADABS) |

| Refinement Method | Full-matrix least-squares on F2 |

Table 2: Step-by-Step Refinement Methodology in SHELXL

| Step | Action | Causality / Purpose |

| 1 | SHELXT Execution | Solves the phase problem using dual-space iterative methods. |

| 2 | Isotropic Refinement | Establishes the basic connectivity of the heavy atoms (Br, C, N, O, F). |

| 3 | Anisotropic Conversion (ANIS) | Models the thermal vibration ellipsoids of all non-hydrogen atoms. |

| 4 | Disorder Modeling (PART) | Resolves the rotational ambiguity of the -CF3 group to prevent NPD errors. |

| 5 | Hydrogen Placement (AFIX 43) | Geometrically places aromatic C-H protons (riding model) as X-ray diffraction poorly resolves hydrogen electron density. |

| 6 | Weighting Scheme (WGHT) | Optimizes the statistical weighting of reflections to flatten the variance. |

References

- Process for the synthesis of organic compounds (Novartis Patent). Google Patents.

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL . Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program . Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Sources

- 1. WO2006135640A2 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 2. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 3. scite.ai [scite.ai]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

Topic: The Dominant Electronic Effects of the Trifluoromethyl Group in 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of the trifluoromethyl (CF₃) group within the complex molecular framework of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene. This polysubstituted benzene derivative serves as an exemplary case study for understanding the profound influence of the CF₃ moiety in molecules designed for pharmaceutical and agrochemical applications. We will dissect the powerful inductive effects, the nuanced resonance contributions, and the synergistic interplay with other electron-withdrawing substituents (NO₂, F, Br) on the aromatic ring. This guide elucidates how these combined effects dictate the molecule's reactivity, particularly its high susceptibility to nucleophilic aromatic substitution (SNAr), and its characteristic spectroscopic signatures. The content herein is structured to provide senior researchers and drug development professionals with both foundational principles and actionable, field-proven insights.

Introduction: The Significance of a Polysubstituted Aromatic Scaffold

The strategic incorporation of fluorine-containing groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group is preeminent due to its ability to significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and bioavailability.[1][2][3] The subject of this guide, 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene, is a highly functionalized aromatic ring where the CF₃ group's intrinsic properties are amplified and modulated by three other halogen and nitro substituents.

Understanding the electronic landscape of this molecule is critical for predicting its chemical behavior and designing rational synthetic routes. The confluence of four distinct electron-withdrawing groups creates a unique, highly electron-deficient aromatic system, making it a valuable building block for complex molecular architectures. This guide will explore the causality behind the CF₃ group's dominant electronic role and its practical implications.

The Trifluoromethyl Group: An Electronic Powerhouse

The CF₃ group is renowned as one of the most potent electron-withdrawing groups in organic chemistry.[4][5] Its influence stems primarily from a powerful inductive effect, which fundamentally alters the electron density of the aromatic ring to which it is attached.

The Inductive Effect (-I): A Pure Electron Sink

The primary electronic contribution of the CF₃ group is its profound inductive electron withdrawal (-I effect). This effect arises from the large electronegativity difference between the three fluorine atoms and the carbon atom. The fluorine atoms pull electron density away from the methyl carbon, which in turn withdraws electron density from the aromatic ring through the sigma bond.[6] This creates a significant partial positive charge (δ+) on the ring carbon attached to the CF₃ group and deactivates the entire aromatic system towards electrophilic attack.[6][7][8]

The Question of Resonance and Hyperconjugation

While the inductive effect is dominant, the role of resonance is more complex. Unlike a nitro group, the CF₃ group does not possess a traditional π-system to engage in mesomeric withdrawal (-M effect). However, some studies have proposed the existence of a weak "negative hyperconjugation" or π-acceptor capability. Conversely, other theoretical and experimental work suggests the CF₃ group can act as a modest π-electron donor when attached to a highly electron-deficient system, such as a carbocation.[9] Despite these nuances, for predicting reactivity in most contexts, particularly in electron-deficient rings like the one discussed here, the CF₃ group is best understood as a powerful deactivator acting almost exclusively through induction.[10]

Quantifying the Electronic Influence: Hammett Parameters

The electronic effect of a substituent can be quantified using Hammett constants. These parameters provide a measure of the electron-donating or -withdrawing ability of a group. The large positive values for the CF₃ group confirm its strong electron-withdrawing character.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Inductive (σ_I) | Resonance (σ_R) |

| -CF₃ | 0.44[11] | 0.57[11] | ~0.45 | ~0.08 |

| -NO₂ | 0.73[11] | 0.78[11] | ~0.65 | ~0.13 |

| -Br | 0.40[11] | 0.23[11] | ~0.44 | ~-0.21 |

| -F | 0.34[11] | 0.05[11] | ~0.54 | ~-0.49 |

Note: σ_I and σ_R values are representative and can vary slightly depending on the measurement method. The data clearly shows that both CF₃ and NO₂ are powerful withdrawing groups, while the halogens have a more complex dual nature (inductive withdrawal vs. resonance donation).

Cumulative Electronic Effects on the Benzene Ring

In 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene, the individual electronic effects of the substituents combine to create a severely electron-deficient (electrophilic) aromatic ring.

-

Nitro (-NO₂): Positioned at C1, it is a powerful -I and -M group, strongly withdrawing electron density from the ring.

-

Trifluoromethyl (-CF₃): At C3, its immense -I effect further depletes the ring of electron density.

-

Bromo (-Br) and Fluoro (-F): At C2 and C5 respectively, these halogens contribute a strong -I effect but a weaker, opposing +M (resonance donation) effect. In a highly deactivated ring, their inductive withdrawal is the more significant contribution.

The logical relationship between these groups results in a powerful deactivation of the ring towards electrophilic aromatic substitution (EAS). Any potential electrophilic attack is rendered extremely difficult. However, this same electronic configuration makes the ring highly activated for Nucleophilic Aromatic Substitution (SNAr).

Caption: Cumulative electron-withdrawing effects on the aromatic ring.

Reactivity and Synthetic Applications: Nucleophilic Aromatic Substitution (SNAr)

The extreme electron deficiency of the ring makes it an excellent substrate for SNAr reactions. The nitro and trifluoromethyl groups are powerful activating groups for this transformation, stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

The key to a successful SNAr reaction is the presence of a good leaving group (like a halogen) at a position that is ortho or para to a strong electron-withdrawing group.

-

The Bromo group at C2 is ortho to the C1-NO₂ group and ortho to the C3-CF₃ group.

-

The Fluoro group at C5 is para to the C2-Br group and meta to the C1-NO₂ and C3-CF₃ groups.

Due to the strong activation provided by both the NO₂ and CF₃ groups at the C2 position, the bromide is the most probable leaving group in an SNAr reaction. The stabilization of the negative charge in the Meisenheimer complex is most effective when the charge can be delocalized onto the electron-withdrawing groups.

Caption: Generalized workflow for an SNAr reaction on the substrate.

Protocol: Synthesis of 2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene

This protocol describes the nitration of the commercially available 2-bromo-5-fluorobenzotrifluoride, which is a known synthetic route to the title compound.[12] This procedure serves as a self-validating system, demonstrating the practical realities of working with such deactivated rings.

Objective: To introduce a nitro group onto the 2-bromo-5-fluorobenzotrifluoride ring via electrophilic aromatic substitution. Despite the ring being deactivated by Br, F, and CF₃, the harsh conditions of nitration can force the reaction to proceed.

Materials:

-

2-bromo-5-fluorobenzotrifluoride (1 equivalent)

-

Potassium nitrate (KNO₃) (1.1 equivalents)

-

Concentrated Sulfuric Acid (H₂SO₄) (sufficient volume to act as solvent)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid and cool the flask in an ice bath to 0-5 °C.

-

Reagent Addition: Slowly and portion-wise, add potassium nitrate to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

-

Substrate Addition: Once the potassium nitrate has dissolved, slowly add 2-bromo-5-fluorobenzotrifluoride dropwise to the nitrating mixture. The addition should be controlled to maintain the reaction temperature below 15 °C.

-

Causality Note: This is a highly exothermic reaction. Slow addition is critical to prevent runaway reactions and the formation of undesired byproducts. The sulfuric acid protonates the nitric acid (formed in situ from KNO₃) to generate the highly electrophilic nitronium ion (NO₂⁺).

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The reaction progress should be monitored by a suitable technique (e.g., GC-MS or TLC).

-

Work-up: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice. This will quench the reaction and precipitate the crude product.

-

Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene, which can be further purified by column chromatography or distillation if necessary.[12]

Spectroscopic Signatures

The electronic environment created by the CF₃ group and other substituents is directly observable through spectroscopic methods, particularly NMR.

-

¹⁹F NMR Spectroscopy: This is a powerful tool for molecules containing fluorine. The spectrum will show two distinct signals: one for the -CF₃ group and one for the aryl-F group. The chemical shift of the CF₃ group is highly sensitive to the electronic environment of the aromatic ring.[13] Its specific chemical shift can serve as a probe for the overall electron density of the molecule.

-

¹H NMR Spectroscopy: The two aromatic protons will appear as doublets of doublets in the downfield region (likely δ > 8.0 ppm) due to the strong deshielding effect of the adjacent electron-withdrawing groups.[12]

-

¹³C NMR Spectroscopy: All carbon atoms in the ring will be significantly deshielded. The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Conclusion

The trifluoromethyl group exerts a dominant and defining influence on the chemical character of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene. Its powerful, induction-driven electron withdrawal, in concert with the effects of the nitro, bromo, and fluoro substituents, creates a highly electron-poor aromatic system. While this severely curtails its reactivity in electrophilic substitutions, it simultaneously primes the molecule for efficient nucleophilic aromatic substitution, making it a valuable and versatile intermediate in synthetic chemistry. For drug development professionals and researchers, a thorough understanding of these electronic principles is not merely academic; it is essential for the rational design of synthetic strategies and the prediction of molecular behavior in complex biological systems.

References

-

Vertex AI Search Result[1]

-

Vertex AI Search Result[4]

-

Vertex AI Search Result[5]

-

Vertex AI Search Result[9]

-

Vertex AI Search Result[12]

-

Vertex AI Search Result[6]

-

Vertex AI Search Result[11]

-

Vertex AI Search Result[2]

-

Vertex AI Search Result[7]

-

Vertex AI Search Result[8]

-

Vertex AI Search Result[13]

-

Vertex AI Search Result[3]

Sources

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. vaia.com [vaia.com]

- 8. youtube.com [youtube.com]

- 9. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. global.oup.com [global.oup.com]

- 12. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry Fragmentation Patterns of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene: A Mechanistic and Analytical Guide

Structural Context and Analytical Significance

2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene (C₇H₂BrF₄NO₂) is a highly substituted, electron-deficient aromatic compound. In modern drug development, it serves as a critical synthetic intermediate for targeted kinase inhibitors, specifically in the preparation of substituted pyrimidinylaminobenzamides used in oncology[1].

For analytical scientists, monitoring the synthesis and purity of this intermediate requires robust Gas Chromatography-Mass Spectrometry (GC-MS) methodologies. Because the aromatic ring is heavily deactivated by electron-withdrawing groups (-NO₂, -CF₃, -F, -Br), its behavior under 70 eV Electron Ionization (EI) deviates from simple aromatics. Understanding its distinct fragmentation cascade is essential for structural validation, impurity profiling, and preventing misidentification during reaction monitoring.

Mechanistic Elucidation of Fragmentation Pathways

The fragmentation of this molecule is governed by the competitive kinetics of its functional groups. Empirical GC-MS data reveals a base set of characteristic ions at m/z 287, 268, 257, 241, and 229[1]. The causality behind these specific mass-to-charge ratios is rooted in fundamental gas-phase ion chemistry[2].

The Molecular Ion and Isotopic Self-Validation

Upon electron impact, the molecule loses a single electron (likely from the oxygen of the nitro group or the bromine lone pairs) to form the radical cation [M]•⁺ . Because the molecule contains exactly one bromine atom, the molecular ion presents as a diagnostic doublet at m/z 287 (for the ⁷⁹Br isotope) and m/z 289 (for the ⁸¹Br isotope). Bromine's natural isotopic abundance (50.69% ⁷⁹Br to 49.31% ⁸¹Br) dictates that these peaks will appear in a ~1:1 intensity ratio. This isotopic signature acts as an internal validation metric; any subsequent fragment that retains the bromine atom will preserve this 2-Da spacing.

The Nitro-Nitrite Rearrangement Cascade

Aromatic nitro compounds are highly susceptible to specific fragmentation pathways under EI conditions[2]. The dominant kinetic pathways involve the extrusion of the nitro group:

-

Direct Cleavage (Loss of NO₂•): A simple homolytic cleavage of the C-N bond results in the loss of a nitro radical (-46 Da), yielding the [M - NO₂]⁺ cation at m/z 241 / 243 .

-

Nitro-Nitrite Rearrangement (Loss of NO•): The molecular ion frequently undergoes a gas-phase rearrangement where the nitro group isomerizes to a nitrite ester (Ar-NO₂ → Ar-O-NO). Subsequent cleavage expels nitric oxide (NO•, -30 Da), forming a stable aryloxy cation [M - NO]⁺ at m/z 257 / 259 .

-

Ring Contraction (Loss of CO): The resulting aryloxy cation (m/z 257) is highly energized and typically undergoes ring contraction, expelling carbon monoxide (-28 Da) to form a cyclopentadienyl-type cation at m/z 229 / 231 . This sequential [M - NO - CO]⁺ loss is the definitive hallmark of substituted nitrobenzenes.

Fluorine Expulsion Kinetics

The presence of a trifluoromethyl (-CF₃) group and an isolated aromatic fluorine introduces a secondary fragmentation tier. The expulsion of a fluorine radical (-19 Da) produces the [M - F]⁺ fragment at m/z 268 / 270 . In trifluoromethylated benzenes, this usually originates from the -CF₃ group, forming a resonance-stabilized difluorobenzyl-type cation[3].

Quantitative Fragmentation Data

The following table summarizes the quantitative mass spectrometry data, synthesizing the theoretical mass calculations with the empirical fragmentation pathways.

| Fragment Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Neutral Loss | Mass Diff (Da) | Proposed Pathway / Structure |

| [M]•⁺ | 287 | 289 | None | 0 | Molecular Ion (C₇H₂BrF₄NO₂) |

| [M - F]⁺ | 268 | 270 | F• | -19 | Cleavage of fluorine from -CF₃ or ring |

| [M - NO]⁺ | 257 | 259 | NO• | -30 | Nitro-nitrite rearrangement |

| [M - NO₂]⁺ | 241 | 243 | NO₂• | -46 | Direct C-N bond cleavage |

| [M - NO - CO]⁺ | 229 | 231 | NO• + CO | -58 | Sequential rearrangement and ring contraction |

Visualizing the Fragmentation Pathway

The logical relationship between the molecular ion and its primary fragments is mapped below.

Figure 1: EI-MS fragmentation of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene.

Experimental Methodology: Self-Validating GC-MS Protocol

To ensure high-fidelity data acquisition, the following step-by-step protocol is designed as a self-validating system. Do not deviate from the solvent or ionization energy specifications, as they directly dictate the kinetic pathways described above.

Phase 1: Sample Preparation

-

Action: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade dichloromethane (DCM).

-

Causality: DCM is highly volatile, ensuring rapid solvent delay clearance. More importantly, it provides excellent solubility for halogenated nitroaromatics without risking the solvolysis or transesterification artifacts that frequently occur when using protic solvents like methanol.

Phase 2: Chromatographic Separation

-

Action: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Use a temperature program of 60°C (hold 1 min), ramping at 15°C/min to 280°C.

-

Causality: The slightly polar stationary phase is required to resolve positional isomers of substituted benzenes. The moderate temperature ramp prevents premature thermal degradation of the labile nitro group inside the GC oven prior to reaching the ion source.

Phase 3: Electron Ionization (EI)

-

Action: Operate the mass spectrometer ion source strictly at 70 eV with a source temperature of 230°C. Set the quadrupole scan range from m/z 50 to 350.

-

Causality: 70 eV translates to ~6000 kJ/mol of transferred energy. This specific energy threshold is the universal standard required to drive the nitro-nitrite rearrangement consistently. Lower energies will fail to produce the diagnostic m/z 229 peak, while higher energies will obliterate the molecular ion.

Phase 4: System Suitability and Self-Validation

-

Action: Before interpreting the fragmentation tree, isolate the molecular ion cluster at m/z 287 and 289. Calculate the intensity ratio.

-

Causality: If the m/z 287:289 ratio deviates from ~1:1 by more than 5%, the spectrum is compromised. Such deviation indicates either co-elution of an impurity or unwanted ion-molecule reactions in a contaminated source. If the ratio fails, the run is invalidated, and source cleaning or column maintenance is required.

References

- Title: Process for the synthesis of organic compounds (WO2006135640A2)

-

Title: 4.4: Interpreting Electron Ionization Mass Spectra | Source: Chemistry LibreTexts | URL: [Link]

-

Title: Benzene, (trifluoromethyl)- Mass spectrum (electron ionization) | Source: NIST Chemistry WebBook | URL: [Link]

Sources

A Technical Guide to the Computational Modeling of Electron Density in 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive framework for the computational modeling and analysis of the electron density distribution in 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene. This polysubstituted aromatic compound presents a complex electronic environment due to the competing electron-withdrawing and donating effects of its functional groups, making it an exemplary system for detailed quantum chemical analysis. We delineate a complete workflow, from initial molecular construction to in-depth analysis using the Quantum Theory of Atoms in Molecules (QTAIM). This paper is intended for researchers, computational chemists, and drug development professionals who utilize molecular modeling to understand structure-property relationships, reactivity, and intermolecular interactions. The methodologies detailed herein are grounded in Density Functional Theory (DFT), providing a robust and validated protocol for generating reliable and interpretable results.

Introduction: The Significance of Electron Density

The three-dimensional distribution of electron density, ρ(r), is the fundamental variable in Density Functional Theory (DFT) that uniquely determines the ground-state properties of a molecular system.[1][2] Its analysis provides profound insights into chemical bonding, molecular reactivity, and non-covalent interactions. For drug development professionals, understanding the subtle electronic features of a molecule is paramount for predicting its behavior in a biological environment, including ligand-receptor binding, metabolic stability, and membrane permeability.

The target molecule, 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene, serves as a compelling case study. It features a confluence of powerful electron-withdrawing groups (EWG): a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and two halogens (Br, F). These substituents dramatically modulate the electronic landscape of the benzene ring, creating distinct regions of positive and negative electrostatic potential that govern its interactions. Of particular interest is the bromine atom, which can engage in halogen bonding—a highly directional, non-covalent interaction critical in supramolecular chemistry and drug design.[3][4] This guide will elucidate the methods required to computationally dissect these features with high fidelity.

Theoretical Framework: Selecting the Right Tools

A successful computational model hinges on the appropriate selection of theoretical methods. The choices made are not arbitrary; they are dictated by the chemical nature of the system and the properties being investigated.

Density Functional Theory (DFT)

DFT offers the best compromise between computational cost and accuracy for systems of this size, making it the workhorse of modern computational chemistry.[5][6] The accuracy of a DFT calculation is determined by the choice of the exchange-correlation (XC) functional. For a molecule with diverse functional groups, including halogens and nitro groups, which can be involved in non-covalent interactions, a hybrid functional is often necessary.

-

Rationale for Functional Selection: While B3LYP is a widely used hybrid functional, functionals from the M06 suite, such as M06-2X , are often recommended for systems where non-covalent interactions, electron density topology, and thermochemistry are important.[7] The M06-2X functional includes a larger percentage of Hartree-Fock exchange, which generally improves the description of medium-range electron correlation, crucial for accurately modeling the subtle interactions within our target molecule.

Basis Sets

A basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical, especially for atoms with many electrons, like bromine.

-

Rationale for Basis Set Selection: Pople-style basis sets, such as 6-311++G(2d,2p) , provide a good starting point.[7] The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are essential for describing the behavior of electrons far from the nucleus, a key aspect of anions and weak interactions. The (2d,2p) notation specifies the inclusion of polarization functions, which allow for anisotropy in the electron distribution and are crucial for accurately describing bonding. For higher accuracy, especially for the bromine atom, Karlsruhe basis sets like def2-TZVP can be employed, often in conjunction with effective core potentials (ECPs) for heavier elements to account for relativistic effects.[8][9]

Quantum Theory of Atoms in Molecules (QTAIM)

To move from a qualitative picture to a quantitative analysis of the electron density, the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is the premier methodology.[10] QTAIM partitions the molecular electron density into atomic basins and analyzes its topology to reveal the nature of chemical bonds and interactions. Key descriptors at a bond critical point (BCP)—a point of minimum electron density between two bonded atoms—include:

-

Electron Density (ρ(r)) : Its magnitude correlates with the bond order.

-

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r) < 0, characteristic of covalent bonds) or depleted (∇²ρ(r) > 0, characteristic of closed-shell interactions like ionic bonds, hydrogen bonds, and halogen bonds).[10][11]

Computational Methodology: A Validated Workflow

The following protocols provide a step-by-step guide to performing the computational analysis. This workflow is designed to be self-validating at critical junctures.

Molecular Construction & Pre-optimization

-

Build the Molecule : Construct the 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene molecule using a molecular editor such as Avogadro or Molden.[12][13]

-

Initial Optimization : Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting structure for the quantum mechanical calculations.

Protocol: DFT Geometry Optimization

This step is critical for finding the lowest energy conformation of the molecule.

-

Input File Preparation : Create an input file for a DFT software package (e.g., Gaussian, ORCA).[14]

-

Keyword Specification :

-

Functional : M062X

-

Basis Set : 6-311++G(2d,2p)

-

Job Type : Opt Freq (This keyword requests a geometry optimization followed by a frequency calculation).

-

Solvation (Optional) : To model the system in a specific solvent, a continuum solvation model like SCRF=(SMD, Solvent=Water) can be included.

-

-

Execution : Run the DFT calculation.

-

Validation : The successful completion of the frequency calculation is a self-validating check. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

Protocol: Electron Density and Wavefunction Generation

With the validated geometry, a final, high-quality electronic structure calculation is performed.

-

Input File Modification : Use the optimized coordinates from the previous step.

-

Keyword Specification :

-

Job Type : Change from Opt Freq to a single-point energy calculation.

-

Output : Request the generation of a wavefunction file for QTAIM analysis (e.g., .wfn or .wfx format) by adding output=wfn.

-

-

Execution : Run the single-point DFT calculation. This will generate the necessary file for the subsequent electron density analysis.

Protocol: QTAIM Analysis

The generated wavefunction file is now analyzed to quantify the bonding and intermolecular features.

-

Software : Utilize a dedicated QTAIM analysis program such as AIMAll.[15]

-

Analysis : The software will read the .wfn or .wfx file and perform the topological analysis of the electron density.

-

Output : Generate a comprehensive output file containing the properties of all bond critical points (BCPs), ring critical points (RCPs), and atomic properties.

Visual Workflow: From Structure to Analysis

The entire computational process can be visualized as a sequential and logical workflow.

Caption: A flowchart of the computational workflow.

Analysis and Interpretation of Results

The raw output from the calculations must be translated into chemically meaningful insights.

Molecular Electrostatic Potential (MEP)

The MEP is a color-mapped plot of the electrostatic potential onto the molecule's electron density surface. It is an invaluable tool for predicting reactivity.

-

Red Regions (Negative Potential) : Indicate areas of high electron density, prone to electrophilic attack. In our molecule, this will be concentrated around the oxygen atoms of the nitro group.

-

Blue Regions (Positive Potential) : Indicate areas of low electron density or high nuclear charge, prone to nucleophilic attack. A prominent positive region is expected on the bromine atom, along the C-Br bond axis, known as the σ-hole .[3] This feature is the primary driver for halogen bonding.

-

Green/Yellow Regions : Represent neutral or weakly polarized areas, such as the benzene ring's carbon framework.

The relationship between the substituents and their electronic influence can be summarized as follows:

Caption: Electronic effects of substituents on the ring.

Quantitative QTAIM Data

The properties of the bond critical points provide quantitative evidence for the nature of the chemical bonds. The results should be summarized in a table for clarity.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Interpretation |

| C-Br | ~0.1-0.2 | > 0 | Polar covalent bond, with significant closed-shell character. |

| C-F | ~0.2-0.3 | < 0 | Strong, polar covalent bond. |

| C-N (NO₂) | ~0.3-0.4 | < 0 | Strong, covalent bond. |

| N-O (NO₂) | ~0.5-0.6 | < 0 | Very strong, highly polar covalent bond. |

| C-C (ring) | ~0.3 | < 0 | Covalent bond with aromatic character. |

| C-C (CF₃) | ~0.2-0.3 | < 0 | Strong, single covalent bond. |

| C-F (CF₃) | ~0.2-0.3 | < 0 | Strong, highly polar covalent bond. |

| (Note: These are expected ranges. Actual calculated values should be reported.) |

A positive value for the Laplacian (∇²ρ(r)) at the C-Br BCP is a hallmark of a depleted electron region, consistent with the presence of a σ-hole and the potential for halogen bonding.[10][11] In contrast, the negative Laplacian for the C-F bond indicates a shared-shell interaction with more covalent character, despite fluorine's higher electronegativity.

Conclusion

This guide has outlined a robust and scientifically sound methodology for the computational modeling of electron density in 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene. By employing Density Functional Theory with the M06-2X functional and a flexible 6-311++G(2d,2p) basis set, followed by a rigorous analysis using the Quantum Theory of Atoms in Molecules, researchers can extract detailed, quantitative insights into the electronic structure of this complex molecule. The analysis of the molecular electrostatic potential and bond critical points provides a powerful predictive tool for understanding the molecule's reactivity, stability, and potential for engaging in specific non-covalent interactions like halogen bonding. This workflow serves as a template that can be adapted for a wide range of organic molecules, empowering scientists in drug discovery and materials science to make more informed, data-driven decisions.

References

-

Gilday, L. C., et al. (2015). Halogen bonding in drug discovery: a perspective. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Hanwell, M. D., et al. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of Cheminformatics. Available at: [Link]

-

Grabowski, S. J. (2012). QTAIM characteristics of halogen bond and related interactions. The Journal of Physical Chemistry A. Available at: [Link]

-

eMap - AnaliteX. (n.d.). Software for calculating and visualizing electron density maps. Available at: [Link]

- Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press.

-

Schaftenaar, G., & Noordik, J. H. (2000). Molden: a pre- and post-processing program for molecular and electronic structures. Journal of Computer-Aided Molecular Design. Available at: [Link]

-

Foroutan-Nejad, C., et al. (2019). Halogen and Hydrogen Bonding in Halogenabenzene/NH3 Complexes Compared Using Next-Generation QTAIM. Molecules. Available at: [Link]

-

Gatti, C., & Lo Presti, L. (2016). The nature of halogen bonding: insights from interacting quantum atoms and source function studies. Physical Chemistry Chemical Physics. Available at: [Link]

-

Denstoolkit. (n.d.). A comprehensive open-source package for analyzing the electron density. Available at: [Link]

-

MStudio MindLab. (n.d.). Software for electronic structure calculations. Available at: [Link]

-

Crystal U. of Torino. (n.d.). Basis Sets. Available at: [Link]

-

Keith, T. A. (n.d.). AIMAll (Version 19.10.12). Overland Park, KS, USA. Available at: [Link]

-

Bouling Chemical Co., Limited. (n.d.). 2-Bromo-5-Nitrobenzotrifluoride. Available at: [Link]

-

NextSDS. (n.d.). 1-bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene. Available at: [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Available at: [Link]

-

Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics. Available at: [Link]

-

Papajak, E., et al. (2011). Perspective on the basis set convergence of correlation energies. Journal of Chemical Theory and Computation. Available at: [Link]

-

Krygowski, T. M., et al. (2000). Aromaticity of fluorinated benzenes. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. Available at: [Link]

-

NextSDS. (n.d.). 1-bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene. Available at: [Link]

-

Batra, R., et al. (2022). Equivariant graph neural networks for fast electron density estimation of molecules, liquids, and solids. npj Computational Materials. Available at: [Link]

-

Ghanty, T. K., & Ghosh, S. K. (2009). Density Functional Study of Structures and Electron Affinities of BrO4F/BrO4F−. International Journal of Molecular Sciences. Available at: [Link]

-

Tratnyek, P. G., et al. (2015). Predicting Reduction Rates of Energetic Nitroaromatic Compounds Using Calculated One-Electron Reduction Potentials. Environmental Science & Technology Letters. Available at: [Link]

-

Vandezande, J. (2024). The "Charlotte's Web" of Density-Functional Theory (DFT). Rowan University. Available at: [Link]

-

arXiv. (2022). Density functional theory. Available at: [Link]

-

Abdulsalam, B., et al. (2021). Density Functional Theory Investigation of the Doping Effects of Bromine and Fluorine on the Electronic and Optical Properties of Neutral and Ionic Perylene. ResearchGate. Available at: [Link]

-

Xiang, H., et al. (2024). EDBench: Large-Scale Electron Density Data for Molecular Modeling. arXiv. Available at: [Link]

-

Al-Otaibi, A. A., et al. (2021). Investigating the Effect of Nitro Groups on the Electronic Properties of Phenanthrene Compound. Jordan Journal of Physics. Available at: [Link]

Sources

- 1. The "Charlotte's Web" of Density-Functional Theory | Rowan [rowansci.com]

- 2. [2210.07647] Density functional theory [arxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. Density Functional Study of Structures and Electron Affinities of BrO4F/BrO4F− - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. QTAIM characteristics of halogen bond and related interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MOLDEN a visualization program of molecular and electronic structure [theochem.ru.nl]

- 14. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of a challenging, electron-deficient substrate: 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene. The presence of multiple strongly electron-withdrawing groups (nitro and trifluoromethyl) and halogen substituents presents unique challenges that necessitate careful optimization of reaction conditions.[4] The resulting biaryl structures are of significant interest in medicinal chemistry and materials science, where the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.[5][6]

This guide is intended for researchers, scientists, and drug development professionals. It offers not just a step-by-step protocol but also a discussion of the underlying chemical principles to empower users to troubleshoot and adapt the methodology for their specific needs.

Mechanistic Considerations and Challenges

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8][9]

The Impact of an Electron-Deficient Substrate

The oxidative addition of the aryl bromide to the Pd(0) catalyst is the initial and often rate-determining step.[9] For 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups facilitates this step. However, these same groups can pose challenges in the subsequent transmetalation and reductive elimination steps.

Challenges Include:

-

Steric Hindrance: The ortho-substituents (bromo and trifluoromethyl) can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step.[10][11]

-

Competing Reactions: The presence of the nitro group can sometimes lead to undesired side reactions, although in many modern protocols, it is well-tolerated.[12][13]

-

Homocoupling: A common side reaction is the homocoupling of the boronic acid, which can be promoted by the presence of oxygen and certain palladium(II) species.[8][14]

To overcome these challenges, the selection of an appropriate catalyst system, base, and solvent is critical.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acid coupling partners.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene | ≥97% | Various | Handle with care. Causes skin and eye irritation.[15] May be harmful if swallowed or inhaled.[16] |

| Arylboronic Acid or Ester | ≥98% | Various | Stability can vary; some are prone to protodeboronation.[17][18] Consider using potassium trifluoroborates or MIDA boronates for unstable derivatives.[4][17] |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst Grade | Various | Buchwald precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often highly effective for challenging substrates.[8][14] |

| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Anhydrous | Various | The choice of base is crucial and substrate-dependent.[1] Stronger bases can promote transmetalation.[19] |

| Solvent (e.g., Dioxane, Toluene, THF) | Anhydrous, Degassed | Various | Solvent choice can influence reaction rate and selectivity.[19][20] A biphasic system with water is often employed.[19][21] |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Reagent Grade | Various | For drying the organic phase during workup. |

| Celite® | N/A | Various | For filtration of the crude reaction mixture. |

| Silica Gel | Flash Grade | Various | For column chromatography purification. |

| Inert Gas (Argon or Nitrogen) | High Purity | N/A | Essential for creating an oxygen-free reaction environment to prevent catalyst degradation and homocoupling.[8] |

Equipment

-

Schlenk flask or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath (or microwave reactor)

-

Condenser

-

Inert gas line (with bubbler)

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Procedure

Reaction Setup (Conventional Heating):

-

To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes by evacuating and backfilling the flask three times.

-

Under a positive pressure of inert gas, add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous solution of the base (e.g., 2 M Na₂CO₃).[21]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight.

Reaction Setup (Microwave Irradiation):

-

In a microwave reaction vial, combine 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), the palladium catalyst (0.05-0.1 equiv.), and the base (2.0-10 equiv.).[21]

-

Add the chosen solvent to the vial.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-150 °C) for 20-60 minutes with stirring.[21] Microwave heating can significantly reduce reaction times.[10][22]

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Safety Precautions

-

2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene is an irritant and may be harmful.[15][23][16] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]

-

Palladium catalysts can be toxic and pyrophoric. Handle with care in an inert atmosphere.

-

Organic solvents are flammable. Keep away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.[15][23][16]

Visualization of Workflows

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor solubility of reagents | - Screen different palladium catalysts and ligands; Buchwald-type ligands are often effective for hindered substrates.[7][11][14]- Try a stronger base such as K₃PO₄ or Cs₂CO₃.[1] Hydroxide bases can also be effective.[19]- Increase the reaction temperature or switch to microwave heating.[10][22]- Use a co-solvent system (e.g., Toluene/Water, Dioxane/Water) to improve solubility.[19][20][21] |

| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0) | - Ensure thorough degassing of solvents and the reaction vessel. Maintain a positive pressure of inert gas throughout the reaction.[8]- Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst designed for efficient in situ reduction.[8] |

| Protodeboronation of Boronic Acid | - Unstable boronic acid- Presence of water and/or base | - Use the boronic acid as soon as possible after purchase or synthesis.- Consider using more stable boron reagents like potassium trifluoroborates or MIDA boronates.[4][17][18]- Minimize the amount of water in the reaction or use anhydrous conditions with a base like KF.[24] |

| Formation of Byproducts | - Side reactions involving the nitro group- Halogen scrambling | - While modern catalysts often tolerate nitro groups well, if issues persist, consider alternative coupling strategies or protecting groups.[12][13]- Optimize the ligand and reaction conditions to favor the desired C-Br bond activation. The reactivity order is generally I > OTf > Br > Cl.[9] |

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene is a challenging yet highly valuable transformation for the synthesis of complex biaryl molecules. Success hinges on the careful selection of the catalyst system, base, and solvent to overcome the steric and electronic challenges posed by this substrate. By understanding the underlying mechanistic principles and following a systematic approach to optimization, researchers can effectively utilize this powerful reaction to access novel chemical entities for drug discovery and materials science applications.

References

-

Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

-

ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]

-

Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

-

Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

-

Wang, D., et al. (2017). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 15(3), 585-593. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Rosen, B. M., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 49(30), 5253-5256. [Link]

-

Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(24), 16034-16041. [Link]

-

Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 235. [Link]

-

Lebeuf, R., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(21), 4937-4943. [Link]

-

Ji, D., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(29), 9799-9802. [Link]

-

Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4246-4249. [Link]

-

Martin, R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4685-4696. [Link]

-

Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

-

Kazemnejadi, M., Ahmed, R. O., & Mahmoudi, B. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 10(73), 44967-44978. [Link]

-

NextSDS. (n.d.). BENZENE, 5-BROMO-2-CHLORO-1-NITRO-3-(TRIFLUOROMETHYL)-. Retrieved from [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4552–4555. [Link]

-

Wang, Y., et al. (2020). Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones. Chemical Communications, 56(76), 11257-11260. [Link]

-

ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of trifluoromethylated biaryl compounds. Retrieved from [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 72(11), 4121–4125. [Link]

-

LookChem. (n.d.). 2-(BROMOMETHYL)-1-NITRO-3-(TRIFLUOROMETHYL)BENZENE synthesis. Retrieved from [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(6), 2577–2582. [Link]

-

ChemistrySelect. (2024). Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes. ChemistrySelect, 9(6), e202400647. [Link]

-

Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

-

Fukuda, J., Nogi, K., & Yorimitsu, H. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987–8991. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. books.rsc.org [books.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. arodes.hes-so.ch [arodes.hes-so.ch]

- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 21. organic-synthesis.com [organic-synthesis.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. echemi.com [echemi.com]

- 24. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene

Introduction: Strategic Importance in Medicinal Chemistry and Drug Development

The regioselective functionalization of highly substituted aromatic scaffolds is a cornerstone of modern drug discovery. The title compound, 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene, represents a valuable and versatile building block for medicinal chemists. Its unique substitution pattern, featuring two distinct halogen leaving groups and potent activating nitro and trifluoromethyl groups, allows for precise and predictable nucleophilic aromatic substitution (SNAr) reactions. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of this reagent, including a deep dive into the mechanistic underpinnings that govern its reactivity and detailed, field-proven protocols for its use with common nucleophiles.

The ability to selectively introduce amines, ethers, and thioethers onto this scaffold opens avenues for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups not only activates the aromatic ring for SNAr but also influences the physicochemical properties of the resulting products, such as pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Mechanistic Rationale and Regioselectivity: The Decisive Role of the Leaving Group

The nucleophilic aromatic substitution of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene proceeds via a classical addition-elimination mechanism. This two-step process is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is temporarily disrupted in this step. In the subsequent, typically rapid, elimination step, the leaving group departs, and aromaticity is restored, yielding the substituted product.

A critical consideration for this substrate is the regioselectivity of the nucleophilic attack, as there are two potential leaving groups: a bromine atom at the C-2 position (ortho to the nitro group) and a fluorine atom at the C-5 position (para to the nitro group). The general reactivity trend for halogens in SNAr reactions is F > Cl ≈ Br > I.[2] This is contrary to the trend observed in SN2 reactions and is a consequence of the rate-determining step in SNAr being the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon atom to which it is attached (the ipso-carbon) more electrophilic, thereby accelerating the rate-determining addition step.[2]

In the case of 2-Bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene, both the ortho-bromo and the para-fluoro substituents are in activated positions relative to the strongly electron-withdrawing nitro group. However, based on the established principles of SNAr reactivity, the substitution of the fluorine atom at the C-5 position is strongly favored. The powerful inductive effect of fluorine significantly lowers the activation energy for the formation of the Meisenheimer complex at the para position.

Experimental Design and Key Parameters

Successful and reproducible SNAr reactions with this substrate hinge on the careful control of several key parameters:

-

Nucleophile Selection and Activation: A wide range of nucleophiles can be employed, including primary and secondary amines, alkoxides, and thiolates. For weakly nucleophilic species, such as neutral amines or alcohols, the use of a base is necessary to either deprotonate the nucleophile, increasing its reactivity, or to act as a scavenger for the hydrogen fluoride (HF) generated during the reaction.

-

Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally the solvents of choice for SNAr reactions. These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion more "naked" and reactive.

-

Temperature Control: While the high activation of the substrate allows for reactions to proceed at or near room temperature with strong nucleophiles, heating is often employed to drive the reaction to completion, particularly with less reactive nucleophiles. Reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time and temperature.

-

Inert Atmosphere: For reactions involving sensitive nucleophiles, such as thiolates or alkoxides generated with strong bases like sodium hydride, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the quenching of the nucleophile by atmospheric moisture and oxygen.

Protocols for Nucleophilic Aromatic Substitution

The following protocols are provided as a general guide and may require optimization for specific nucleophiles and scales.

Protocol 1: Reaction with Amine Nucleophiles